molecular formula C8H16ClNO B1419224 3-(Cyclopropylmethoxy)pyrrolidine hydrochloride CAS No. 1211507-33-3

3-(Cyclopropylmethoxy)pyrrolidine hydrochloride

Cat. No.: B1419224
CAS No.: 1211507-33-3
M. Wt: 177.67 g/mol
InChI Key: JCAPRFUBJRBSFY-UHFFFAOYSA-N
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Scientific Research Applications

3-(Cyclopropylmethoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

“3-(Cyclopropylmethoxy)pyrrolidine hydrochloride” is labeled as an irritant . More detailed safety information and a Material Safety Data Sheet (MSDS) can be found on the product’s page .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)pyrrolidine hydrochloride typically involves the reaction of cyclopropylmethanol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethoxy derivatives, while reduction can produce various pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(cyclopropylmethoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(1)6-10-8-3-4-9-5-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAPRFUBJRBSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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